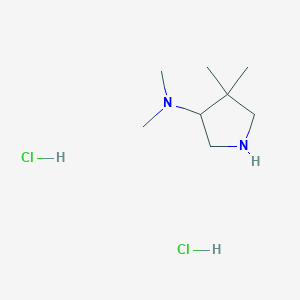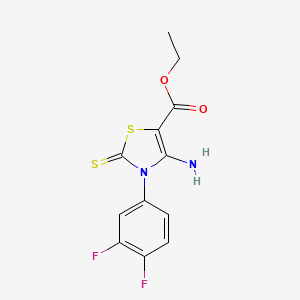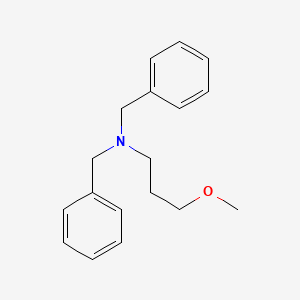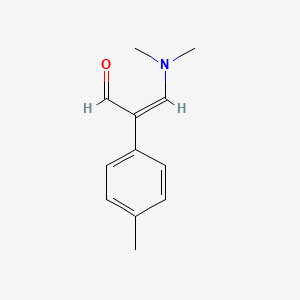![molecular formula C13H15N3O2 B2966405 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1500513-55-2](/img/structure/B2966405.png)
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a biochemical used for proteomics research . It has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 .
Synthesis Analysis
Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification . The synthesis of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione resulted in a yield of 95% .Molecular Structure Analysis
The molecular structure of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a benzyl group attached to a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core . The 1H NMR spectrum of the compound shows various peaks corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis
The compound is part of a class of compounds that have shown promising applications as antiproliferative, cytotoxic, anticancer agents, and inhibitors of the protein arginine deiminase . Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .Physical And Chemical Properties Analysis
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a pale-brown powder . It has a melting point of 95–97°C . The compound’s 1H NMR spectrum shows various peaks corresponding to the different types of protons present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
Research has explored the synthesis and CLOGP correlation of imidooxy anticonvulsants related to 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, highlighting its potential in anticonvulsant activity. Studies have employed structure-activity analyses, such as the Topliss structure activity and Craig plot analytical approaches, to evaluate its effectiveness. X-ray crystal analysis compared active and inactive analogs, indicating the significance of substituent variation on anticonvulsant properties (Farrar et al., 1993).
Antimicrobial Activity
Efficient methods for synthesizing 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, leading to compounds with notable antimicrobial activity. This demonstrates the compound's potential in creating antimicrobial agents (Krolenko et al., 2015).
Structure-Property Relationship
The structure-property relationship of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives was studied to understand their potential as anticonvulsant agents. Research includes experimental and theoretical analysis, providing insights into the effects of substituents on absorption spectra and lipophilicities, aiding in the development of new anticonvulsant medications (Lazić et al., 2017).
Detoxification Applications
N-Halamine-coated cotton utilizing a derivative of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione was researched for its antimicrobial and detoxification properties. This innovative approach indicates its utility in creating protective surfaces that can actively inhibit microbial growth and detoxify harmful substances (Ren et al., 2009).
Corrosion Inhibition
Studies have investigated the potential of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives as corrosion inhibitors. This research outlines how these compounds can protect metals in corrosive environments, indicating their application in industrial maintenance and preservation (Chafiq et al., 2020).
Zukünftige Richtungen
Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . Future research could focus on exploring these derivatives further. The need to use high pressure and preparative HPLC in preparing these compounds attests to the complexity of the described techniques , suggesting that the development of simpler synthesis methods could be a valuable area of future research.
Eigenschaften
IUPAC Name |
3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRFBNKYAQDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)


![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)


![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)




